Cas no 1267180-66-4 (3-amino-2-(4-ethylphenyl)propanoic acid)

3-Amino-2-(4-ethylphenyl)propanoic acid is a chiral non-natural amino acid derivative featuring an ethyl-substituted phenyl group and a carboxylic acid functionality. Its structure makes it a valuable intermediate in organic synthesis, particularly for the development of peptidomimetics and pharmaceutical compounds. The presence of both amino and carboxyl groups allows for versatile reactivity, enabling incorporation into peptide chains or further functionalization. The ethylphenyl moiety enhances lipophilicity, which can influence binding affinity in bioactive molecules. This compound is suitable for applications in medicinal chemistry, asymmetric synthesis, and material science, where precise stereochemical control and tailored physicochemical properties are required.
3-amino-2-(4-ethylphenyl)propanoic acid structure
1267180-66-4 structure
商品名:3-amino-2-(4-ethylphenyl)propanoic acid
CAS番号:1267180-66-4
MF:C11H15NO2
メガワット:193.242303133011
CID:5906630
PubChem ID:82125699

3-amino-2-(4-ethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-2-(4-ethylphenyl)propanoic acid
    • 1267180-66-4
    • EN300-2000968
    • インチ: 1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(7-12)11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14)
    • InChIKey: HEIOQDXXHAUEEN-UHFFFAOYSA-N
    • ほほえんだ: OC(C(CN)C1C=CC(CC)=CC=1)=O

計算された属性

  • せいみつぶんしりょう: 193.110278721g/mol
  • どういたいしつりょう: 193.110278721g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 14
  • 回転可能化学結合数: 4
  • 複雑さ: 186
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -1

3-amino-2-(4-ethylphenyl)propanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2000968-0.25g
3-amino-2-(4-ethylphenyl)propanoic acid
1267180-66-4
0.25g
$946.0 2023-09-16
Enamine
EN300-2000968-1.0g
3-amino-2-(4-ethylphenyl)propanoic acid
1267180-66-4
1g
$1029.0 2023-05-31
Enamine
EN300-2000968-0.5g
3-amino-2-(4-ethylphenyl)propanoic acid
1267180-66-4
0.5g
$987.0 2023-09-16
Enamine
EN300-2000968-0.1g
3-amino-2-(4-ethylphenyl)propanoic acid
1267180-66-4
0.1g
$904.0 2023-09-16
Enamine
EN300-2000968-10.0g
3-amino-2-(4-ethylphenyl)propanoic acid
1267180-66-4
10g
$4421.0 2023-05-31
Enamine
EN300-2000968-0.05g
3-amino-2-(4-ethylphenyl)propanoic acid
1267180-66-4
0.05g
$864.0 2023-09-16
Enamine
EN300-2000968-2.5g
3-amino-2-(4-ethylphenyl)propanoic acid
1267180-66-4
2.5g
$2014.0 2023-09-16
Enamine
EN300-2000968-10g
3-amino-2-(4-ethylphenyl)propanoic acid
1267180-66-4
10g
$4421.0 2023-09-16
Enamine
EN300-2000968-5.0g
3-amino-2-(4-ethylphenyl)propanoic acid
1267180-66-4
5g
$2981.0 2023-05-31
Enamine
EN300-2000968-1g
3-amino-2-(4-ethylphenyl)propanoic acid
1267180-66-4
1g
$1029.0 2023-09-16

3-amino-2-(4-ethylphenyl)propanoic acid 関連文献

3-amino-2-(4-ethylphenyl)propanoic acidに関する追加情報

Introduction to 3-amino-2-(4-ethylphenyl)propanoic acid (CAS No. 1267180-66-4)

3-amino-2-(4-ethylphenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1267180-66-4, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, featuring a unique structural motif comprising an amino group, a carboxylic acid moiety, and an aromatic ethylphenyl side chain, presents a versatile scaffold for further chemical manipulation and biological evaluation.

The molecular structure of 3-amino-2-(4-ethylphenyl)propanoic acid encompasses several key functional groups that contribute to its potential utility in drug discovery and material science. The presence of both an amino group and a carboxylic acid group makes it a bifunctional entity, capable of participating in various chemical reactions such as amide bond formation, esterification, and condensation reactions. Additionally, the aromatic ring system with an ethyl substituent at the para position introduces hydrophobic interactions and electronic properties that can modulate its biological activity.

In recent years, there has been a growing interest in developing novel scaffolds for therapeutic applications, particularly in the realm of small-molecule inhibitors targeting specific biological pathways. The structural features of 3-amino-2-(4-ethylphenyl)propanoic acid make it an attractive candidate for designing molecules with potential pharmacological activity. For instance, the combination of an amino group and an aromatic side chain can mimic natural product structures or known drug entities, facilitating structure-activity relationship (SAR) studies.

One of the most compelling aspects of 3-amino-2-(4-ethylphenyl)propanoic acid is its versatility in serving as a building block for more complex molecules. Researchers have leveraged this compound to synthesize derivatives with enhanced solubility, improved metabolic stability, or targeted binding affinity. The aromatic ethylphenyl group, in particular, has been shown to interact favorably with certain biological targets due to its ability to engage in π-stacking interactions or hydrophobic pockets within protein binding sites.

Recent advancements in computational chemistry have further highlighted the potential of 3-amino-2-(4-ethylphenyl)propanoic acid as a lead compound. Molecular docking studies have demonstrated its binding potential to various enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegeneration. These virtual screening approaches have provided valuable insights into the compound's binding mode and have guided the design of optimized analogs.

The synthesis of 3-amino-2-(4-ethylphenyl)propanoic acid itself presents an interesting challenge due to the need to introduce multiple functional groups in a regioselective manner. Traditional synthetic routes often involve multi-step sequences involving protection-deprotection strategies to ensure the correct regiochemistry. However, recent methodological developments have streamlined these processes, making it more feasible to access this compound on both laboratory and industrial scales.

In the context of drug discovery pipelines, 3-amino-2-(4-ethylphenyl)propanoic acid has been explored as a precursor for peptidomimetics—molecules designed to mimic peptide sequences while offering improved pharmacokinetic properties. The carboxylic acid group can be used to link with other amino acids or fragments via amide bond formation, while the aromatic side chain provides additional structural constraints that can influence conformational preferences.

The role of 3-amino-2-(4-ethylphenyl)propanoic acid in material science is also noteworthy. Its ability to participate in coordination chemistry has led to investigations into its use as a ligand or precursor for metal complexes with catalytic or luminescent properties. Such materials are relevant in areas ranging from organic electronics to environmental remediation technologies.

As our understanding of biological systems continues to evolve, so does the demand for innovative molecular tools like 3-amino-2-(4-ethylphenyl)propanoic acid. Ongoing research efforts are focused on expanding its utility through novel synthetic methodologies and exploring its potential in interdisciplinary applications such as bioconjugation chemistry or polymer science.

In conclusion,3-amino-2-(4-ethylphenyl)propanoic acid (CAS No. 1267180-66-4) represents a structurally intriguing compound with broad applications across pharmaceuticals and materials science. Its unique combination of functional groups and structural motifs positions it as a valuable asset for synthetic chemists and biologists alike. As research progresses, it is likely that new derivatives and applications will continue to emerge, further solidifying its importance in modern chemical research.

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